molecular formula C8H17NO2 B14823326 2-[3-(Hydroxymethyl)-1-methylpyrrolidin-3-yl]ethanol

2-[3-(Hydroxymethyl)-1-methylpyrrolidin-3-yl]ethanol

Cat. No.: B14823326
M. Wt: 159.23 g/mol
InChI Key: SLULPOJUEXVVIQ-UHFFFAOYSA-N
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Description

2-[3-(Hydroxymethyl)-1-methylpyrrolidin-3-yl]ethanol is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied for their diverse biological activities and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Hydroxymethyl)-1-methylpyrrolidin-3-yl]ethanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation using metal catalysts like palladium or nickel can be employed to achieve the desired reduction. Continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Hydroxymethyl)-1-methylpyrrolidin-3-yl]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form fully saturated derivatives using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Saturated derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

2-[3-(Hydroxymethyl)-1-methylpyrrolidin-3-yl]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[3-(Hydroxymethyl)-1-methylpyrrolidin-3-yl]ethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The compound may also act as a precursor to other bioactive molecules, contributing to its overall effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound of the pyrrolidine class, known for its basic structure and reactivity.

    2-Hydroxymethylpyrrolidine: A similar compound with a hydroxymethyl group at a different position, exhibiting different reactivity and properties.

    1-Methylpyrrolidine: A methyl-substituted pyrrolidine with distinct chemical and biological characteristics.

Uniqueness

2-[3-(Hydroxymethyl)-1-methylpyrrolidin-3-yl]ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxymethyl and methyl groups at specific positions on the pyrrolidine ring makes it a valuable compound for various applications and research studies.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-[3-(hydroxymethyl)-1-methylpyrrolidin-3-yl]ethanol

InChI

InChI=1S/C8H17NO2/c1-9-4-2-8(6-9,7-11)3-5-10/h10-11H,2-7H2,1H3

InChI Key

SLULPOJUEXVVIQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)(CCO)CO

Origin of Product

United States

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